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Introduction

Losartan is an angiotensin Il receptor antagonist widely used in the treatment of hypertension.
[1][2] Ensuring the purity and safety of pharmaceutical products like Losartan is of paramount
importance. Impurity profiling is a critical aspect of drug development and manufacturing, as
impurities can impact the efficacy and safety of the final drug product.[3] Recent events, such
as the detection of potentially carcinogenic nitrosamine and azido impurities in several sartan
medications, have underscored the need for highly sensitive and specific analytical methods for
impurity detection and characterization.[4][5][6] High-resolution mass spectrometry (HRMS),
particularly when coupled with liquid chromatography (LC), has emerged as a powerful tool for
this purpose.[7] This application note details a comprehensive protocol for the identification and
characterization of impurities in Losartan drug substances using LC-HRMS, including
methodologies for forced degradation studies to identify potential degradants.

Principle of High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides highly accurate mass measurements, typically
with mass errors in the low ppm range. This accuracy allows for the determination of the
elemental composition of an unknown compound, which is a critical step in its identification.
When coupled with tandem mass spectrometry (MS/MS), HRMS provides structural information
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through the fragmentation of the precursor ion. This combination of accurate mass
measurement of both precursor and product ions is invaluable for the confident identification of
known and unknown impurities.

Experimental Protocols

1. Sample Preparation

e Losartan Drug Substance: Accurately weigh 10 mg of the Losartan potassium drug
substance and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water to obtain a
stock solution of 1 mg/mL.

o Forced Degradation Samples: To induce the formation of degradation products, the Losartan
stock solution is subjected to various stress conditions as described in the table below.
Following the stress period, the solutions are neutralized if necessary and diluted with the
mobile phase to an appropriate concentration for LC-MS analysis.

Stress Condition Protocol

Mix 1 mL of Losartan stock solution with 1 mL of

Acidic Hydrolysis
0.1 M HCI. Heat at 80°C for 2 hours.[2]

Mix 1 mL of Losartan stock solution with 1 mL of

Basic Hydrolysis
0.1 M NaOH. Heat at 80°C for 2 hours.[1]

Mix 1 mL of Losartan stock solution with 1 mL of
Oxidative Degradation 3% H202. Keep at room temperature for 7
days.[1][8]

] Expose the solid Losartan drug substance to a
Thermal Degradation
temperature of 105°C for 24 hours.

Expose the Losartan stock solution to UV light

Photolytic Degradation
(254 nm) for 24 hours.

2. LC-HRMS Instrumentation and Conditions

e Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or
ultra-high-performance liquid chromatography (UHPLC) system.
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e Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-
Flight (Q-TOF) or Orbitrap mass spectrometer.

e LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 pm) is commonly
used.[5]

e Mobile Phase:
o Mobile Phase A: 0.1% formic acid in water.
o Mobile Phase B: 0.1% formic acid in acetonitrile.

o Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase
B, gradually increasing it over the course of the run to elute compounds with varying
polarities.

e Flow Rate: 0.3 mL/min.

e Column Temperature: 40°C.

* Injection Volume: 5 pL.

¢ lonization Source: Electrospray lonization (ESI) in positive ion mode.

o Data Acquisition: Data-dependent acquisition (DDA) or information-dependent acquisition
(IDA) is used to acquire both full scan MS and MS/MS data.[6]

Data Presentation: Quantitative and Qualitative
Analysis

The data obtained from the LC-HRMS analysis is processed to identify and characterize the
impurities. This involves comparing the accurate masses of the detected peaks with a database
of known Losartan impurities and degradation products. For unknown peaks, the elemental
composition is determined from the accurate mass, and the MS/MS fragmentation pattern is
used for structural elucidation.

Table 1. Known Losartan Impurities and Degradation Products
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Impurity/Degradant  Molecular Formula  [M+H]+ (m/z) Potential Source
Oxidation of the
Losartan Aldehyde C22H21CIN6O 421.1535 primary alcohol group
of Losartan.[1]
Dimerization under
Losartan Dimer C44H44CI2N1202 842.3081 -
stress conditions.[9]
Process-related
Azido Impurities Varies Varies impurity from
synthesis.[6]
N- Byproduct of the
Nitrosodimethylamine C2H6N20 75.0553 manufacturing
(NDMA) process.[4]
] ) ) Byproduct of the
N-Nitrosodiethylamine ]
C4H10N20 103.0866 manufacturing
(NDEA)
process.[4]
Mandatory Visualizations
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Caption: Experimental workflow for Losartan impurity profiling.
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Caption: Potential degradation pathways of Losartan.
Conclusion

This application note provides a detailed protocol for the identification and characterization of
impurities in Losartan using high-resolution mass spectrometry. The combination of forced
degradation studies and LC-HRMS with advanced data analysis techniques allows for a
comprehensive impurity profile to be established. This approach is essential for ensuring the
quality, safety, and efficacy of Losartan drug products in accordance with regulatory
requirements. The methodologies described are also applicable to the impurity profiling of other
pharmaceutical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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